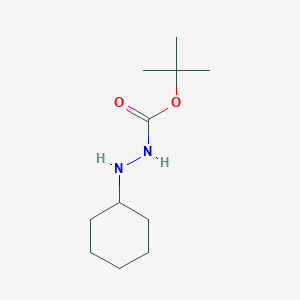

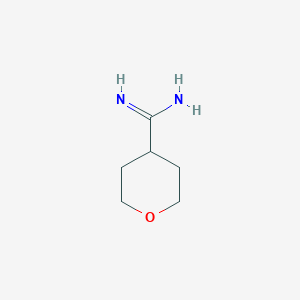

Oxane-4-carboximidamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of S,N-heterocyclic (thiazolyl) substituted carboximidamides has been achieved with yields up to 82% from triazinium salts and primary or secondary amines that include pyridine or imidazole units . This process is significant as it provides a pathway to create ligands for metal complexation, particularly with Cu(II) and Zn(II). The synthesis of 3-Amino-1-carboxy-o-carborane and C-amino-C-carboxycarboranes follows a general method starting from monoacids and proceeding through nucleophilic attack by an alcohol on intermediate C-isocyanates, with subsequent deprotection steps to access the C-amines . Additionally, a non-catalytic conversion of 4-oxoalkane-1,1,2,2-tetracarbonitriles in the presence of water has been reported to yield fluorescent 4-cyano-2-oxo-1,2-dihydropyridine-3-carboxamides .

Molecular Structure Analysis

The molecular structure of the synthesized carboximidamides is influenced by the nature of the amine substituents, as seen in the X-ray structure of the model complex Cu-4d . The ligation of metal cations is achieved by a 1,3,5-triazapentadienyl anion system. In another study, the crystal structure of a dimeric complex with 5-oxo-4-oxa-tricyclo[4.2.1.0]nonane-9-carboxylic acid and 1,10-phenanthroline was determined, revealing a seven-coordinate dimmer with a distorted capped octahedral coordination geometry .

Chemical Reactions Analysis

The Zn(II) complexes synthesized from carboximidamides have been found to catalyze the copolymerization of cyclohexene oxide and carbon dioxide, producing polycarbonates with high molecular weights and minimal polyether contamination . This reaction showcases the potential of these complexes in catalysis and polymer production. The synthesis of 3-Amino-1-carboxy-o-carborane involves carbonylation of carbamates, resulting in high-yield production of the carbamate-protected amino acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are diverse. The Zn(II) complexes exhibit intrinsic activity as catalysts, with Turn Over Numbers (TON) up to 113, indicating their efficiency in catalyzing polymerization reactions . The fluorescent properties of the synthesized 4-cyano-2-oxo-1,2-dihydropyridine-3-carboxamides were investigated, and their fluorescence quantum yield was measured, highlighting their potential in applications requiring luminescent materials . The luminescence property of the dimeric complex synthesized with 5-oxo-4-oxa-tricyclo[4.2.1.0]nonane-9-carboxylic acid was also studied, although specific details on its luminescence characteristics were not provided .

Wissenschaftliche Forschungsanwendungen

1. Medical Applications in Ophthalmology

Oxane-4-carboximidamide, known in the form of Oxane HD, is used in ophthalmology, particularly for treating complicated cases of retinal detachment. It has been studied as a heavier-than-water internal tamponade in vitreoretinal surgery. This substance aids in achieving retinal reattachment in patients with recurrent retinal detachment and proliferative vitreoretinopathy, especially in cases where standard procedures have failed or in patients with inferior or posterior retinal breaks (Rizzo et al., 2005). Additionally, Oxane HD has been evaluated for its effectiveness in long-term treatment of complicated retinal detachment, showing promising results in terms of anatomical success and safety (Meng et al., 2010).

2. Role in Advanced Oxidation Processes

In the context of environmental science, Oxane-4-carboximidamide-related compounds have been explored for their role in advanced oxidation processes (AOPs). A study investigated the formation of free radical intermediates in an AOP using a system marketed as OxyZone®, which showed the presence of hydroxyl and sulfate radicals, advancing our understanding of chemical radicals in the treatment of aqueous phase contaminants like 1,4-dioxane (Cashman et al., 2019).

3. Chemical Synthesis and Catalysis

Oxane-4-carboximidamide derivatives have been synthesized for use as ligands in the complexation of metal ions like Cu(II) and Zn(II). These compounds have shown potential in catalyzing the copolymerization of carbon dioxide and epoxides, indicating their significance in the field of sustainable chemistry and industrial applications (Walther et al., 2006).

Eigenschaften

IUPAC Name |

oxane-4-carboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-6(8)5-1-3-9-4-2-5/h5H,1-4H2,(H3,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLVPQNBFDNJRQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxane-4-carboximidamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.